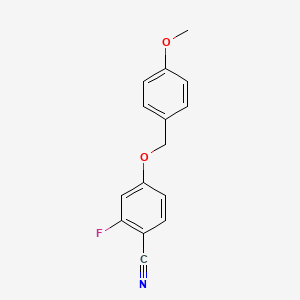

4-(4-Methoxybenzyloxy)-2-fluorobenzonitrile

Description

Properties

IUPAC Name |

2-fluoro-4-[(4-methoxyphenyl)methoxy]benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12FNO2/c1-18-13-5-2-11(3-6-13)10-19-14-7-4-12(9-17)15(16)8-14/h2-8H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLZYGXRMUHARPA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)COC2=CC(=C(C=C2)C#N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

physicochemical properties of 4-(4-Methoxybenzyloxy)-2-fluorobenzonitrile

An In-depth Technical Guide to the Physicochemical Properties of 4-(4-Methoxybenzyloxy)-2-fluorobenzonitrile

Introduction

This compound is a substituted aromatic compound featuring a constellation of functional groups that make it a molecule of significant interest in synthetic and medicinal chemistry. The presence of a fluorinated benzonitrile core, coupled with a methoxybenzyl ether linkage, imparts a unique combination of polarity, lipophilicity, and potential for hydrogen bonding interactions. This guide provides a comprehensive analysis of its core physicochemical properties. As experimentally determined data for this specific molecule is not widely published, this document synthesizes information from structurally related compounds and outlines authoritative, field-proven methodologies for empirical determination. This approach ensures a robust framework for researchers, scientists, and drug development professionals to effectively handle, characterize, and utilize this compound.

Molecular and Structural Data

A precise understanding of the molecular identity is the foundation of all physicochemical analysis. The key identifiers for this compound are summarized below.

| Identifier | Value | Source |

| IUPAC Name | 4-((4-methoxybenzyl)oxy)-2-fluorobenzonitrile | N/A |

| CAS Number | 1242152-56-2 | [1] |

| Molecular Formula | C₁₅H₁₂FNO₂ | N/A |

| Molecular Weight | 257.26 g/mol | [1] |

Chemical Structure:

Physical Properties (Predicted)

| Property | Predicted Value | Rationale & Confidence Level |

| Physical State | Crystalline Solid | High Confidence. Based on the properties of numerous substituted benzonitrile analogs. |

| Appearance | White to off-white powder | High Confidence. Aromatic ethers and nitriles are typically colorless solids unless other chromophores are present. |

| Melting Point | > 75 °C | Medium Confidence. The large, rigid structure with polar groups suggests a higher melting point than simpler analogs. Empirical determination is required for an accurate value. |

| Boiling Point | > 300 °C | Low Confidence. High molecular weight and polarity suggest a very high boiling point, likely with decomposition under atmospheric pressure. |

Solubility Profile

The solubility of a compound is a critical parameter for its application in synthesis, formulation, and biological assays. The structure of this compound contains both lipophilic (two aromatic rings) and hydrophilic (ether, nitrile, fluorine) moieties, suggesting nuanced solubility behavior.

Predicted Qualitative Solubility:

| Solvent | Polarity | Predicted Solubility | Rationale |

| Water | Polar Protic | Insoluble | The large, non-polar surface area of the aromatic rings dominates, making it poorly solvated by water despite polar functional groups.[3] |

| Hexane | Non-polar | Sparingly Soluble | While non-polar, hexane is a poor solvent for compounds with significant polarity from nitrile and ether groups. |

| Ethanol | Polar Protic | Soluble | Balances polar and non-polar characteristics, capable of solvating both parts of the molecule. |

| Ethyl Acetate | Polar Aprotic | Soluble | Effective at dissolving moderately polar organic compounds. |

| Acetone | Polar Aprotic | Soluble | A good general-purpose solvent for a wide range of organic molecules. |

| DMSO / DMF | Polar Aprotic | Very Soluble | Highly polar aprotic solvents capable of dissolving a wide array of organic compounds. |

Experimental Protocol: Qualitative Solubility Determination

This protocol provides a systematic approach to empirically verify the predicted solubility profile.[4][5] The causality behind this workflow is to start with the most dissimilar solvents (water and a non-polar organic solvent) and progress to solvents of intermediate polarity to efficiently map the compound's solubility.

Methodology:

-

Preparation : Label a series of small, dry test tubes, one for each solvent to be tested (e.g., Water, Hexane, Ethanol, DMSO).

-

Sample Addition : Add approximately 10-20 mg of this compound to each test tube. The precise mass is less critical than consistency across tests.

-

Solvent Addition : Add 1 mL of the first solvent (e.g., water) to the corresponding tube.

-

Mixing : Vigorously agitate the mixture for 60 seconds using a vortex mixer or by flicking the tube. A consistent mixing time is crucial for comparability.

-

Observation : Observe the sample immediately after mixing. Classify as:

-

Soluble : The solid completely disappears, leaving a clear solution.

-

Sparingly Soluble : A significant portion of the solid dissolves, but some particulates remain.

-

Insoluble : No visible decrease in the amount of solid material.

-

-

Repeat : Repeat steps 3-5 for each solvent in the panel.

Caption: A flowchart for systematic qualitative solubility testing.

Lipophilicity (LogP)

Lipophilicity, quantified as the logarithm of the partition coefficient (LogP), is a cornerstone of drug design, influencing absorption, distribution, metabolism, and excretion (ADME).[6] It represents the equilibrium distribution of a compound between an immiscible organic phase (typically n-octanol) and an aqueous phase.

Experimental Protocol: LogP Determination via Shake-Flask Method

The Shake-Flask method is the universally recognized "gold standard" for LogP determination due to its direct measurement of the partition coefficient.[7] The choice of n-octanol and a buffered aqueous phase (like PBS at pH 7.4 for LogD) is critical as it mimics the lipid and aqueous environments in biological systems.

Methodology:

-

Phase Saturation : Mix equal volumes of n-octanol and the aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a separatory funnel. Shake vigorously for 24 hours to ensure mutual saturation of the phases. Allow the layers to fully separate. This step is crucial to prevent volume changes during the actual experiment.

-

Stock Solution : Prepare a stock solution of this compound in the saturated n-octanol phase at a known concentration (e.g., 1 mg/mL).

-

Partitioning : In a glass vial, combine a precise volume of the n-octanol stock solution (e.g., 5 mL) with an equal volume of the saturated aqueous buffer (5 mL).

-

Equilibration : Seal the vial and agitate it on a flatbed shaker or rotator at a constant temperature (typically 25 °C) for a sufficient time (e.g., 1-2 hours) to reach equilibrium.[8] Avoid vigorous shaking that can cause emulsification.

-

Phase Separation : Centrifuge the vial at low speed to ensure complete separation of the two phases.

-

Quantification : Carefully withdraw an aliquot from each phase. Determine the concentration of the compound in both the n-octanol (Cₒ) and aqueous (Cₐ) layers using a suitable analytical technique, such as HPLC-UV.

-

Calculation : Calculate LogP using the formula: LogP = log₁₀(Cₒ / Cₐ) .[6]

Caption: The gold-standard Shake-Flask method for LogP determination.

Acid-Base Properties (pKa)

The pKa value indicates the strength of an acid or base. Analyzing the structure of this compound reveals no readily ionizable functional groups within the typical aqueous pH range (2-12).

-

Nitrile Group (C≡N) : The lone pair on the nitrogen is sp-hybridized and held tightly, making the nitrile an extremely weak base (pKa of the conjugate acid is approximately -10).

-

Ether Linkages (C-O-C) : The oxygen atoms are also very weak Lewis bases, protonating only in strong, non-aqueous acids.

-

Aromatic Protons : These protons are not acidic and will not deprotonate under normal conditions.

Therefore, the compound is considered neutral, and standard pKa determination methods would not yield a value in the aqueous range.

Notional Protocol: pKa Determination by Potentiometric Titration

While not applicable for the title compound, understanding the standard protocol for pKa determination is essential for a complete physicochemical guide. Potentiometric titration measures the change in pH of a solution as a titrant is added. The pKa corresponds to the pH at the half-equivalence point, where the concentrations of the acid and its conjugate base are equal.[9]

Methodology (for an ionizable compound):

-

Calibration : Calibrate a pH meter using standard buffers (e.g., pH 4, 7, and 10).[9]

-

Sample Preparation : Dissolve a precisely weighed amount of the compound in a suitable solvent (often a water/co-solvent mixture) to a known concentration (e.g., 1-10 mM).

-

Titration Setup : Place the solution in a jacketed beaker to maintain a constant temperature (e.g., 25 °C). Immerse the calibrated pH electrode and a magnetic stir bar.

-

Initial pH Adjustment : For an acidic compound, the pH may be adjusted to the acidic range (e.g., pH 2) with a strong acid like HCl.

-

Titration : Add a standardized strong base titrant (e.g., 0.1 M NaOH) in small, precise increments. Record the pH after each addition, allowing the reading to stabilize.

-

Data Analysis : Plot the measured pH versus the volume of titrant added. The pKa is determined from the midpoint of the buffer region on the resulting titration curve.[10]

Caption: A generalized setup for pKa determination by titration.

Predicted Spectroscopic Profile

Spectroscopic analysis is essential for structural confirmation and purity assessment. Below are the predicted key features based on the compound's structure and data from similar molecules.[11][12]

| Technique | Predicted Key Features |

| ¹H NMR | ~3.8 ppm (s, 3H) : Methoxy (-OCH₃) protons. ~5.1 ppm (s, 2H) : Benzylic (-OCH₂Ar) protons. ~6.8-7.8 ppm (m, 7H) : Aromatic protons, exhibiting complex splitting patterns due to fluorine-hydrogen coupling and disubstitution. |

| ¹³C NMR | ~55 ppm : Methoxy carbon. ~70 ppm : Benzylic carbon. ~100-165 ppm : Aromatic carbons. The carbon directly attached to fluorine will show a large ¹JC-F coupling. ~115-120 ppm : Nitrile (C≡N) carbon. |

| ¹⁹F NMR | A single resonance is expected in the typical range for an aryl fluoride, approximately -100 to -130 ppm (relative to CFCl₃). |

| FT-IR | ~2220-2240 cm⁻¹ : Sharp, medium intensity peak for the C≡N stretch. ~1250 cm⁻¹ & ~1050 cm⁻¹ : Strong C-O-C stretching bands for the aryl and alkyl ethers, respectively. ~1200-1300 cm⁻¹ : C-F stretch. ~1500-1600 cm⁻¹ : Aromatic C=C stretching bands. |

| Mass Spec. | (EI) : Expected molecular ion (M⁺) peak at m/z = 257. (ESI+) : Expected protonated molecular ion ([M+H]⁺) peak at m/z = 258. |

Conclusion

This compound is a neutral, lipophilic molecule predicted to be a crystalline solid at ambient temperature. It exhibits poor aqueous solubility but is readily soluble in common polar organic solvents like ethanol and DMSO. Its key structural features are easily identifiable through standard spectroscopic techniques. The detailed experimental protocols provided in this guide serve as a robust starting point for researchers to empirically determine its precise physicochemical parameters, ensuring its effective and reliable use in drug discovery and materials science applications.

References

- Vertex AI Search. (n.d.). How To Find Pka.

- Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration.

- ACD/Labs. (n.d.). LogP—Making Sense of the Value.

- Unknown. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.

- Unknown. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.

- Beijing Xinheng Research Technology Co., Ltd. (n.d.). This compound.

- Scribd. (n.d.). Experiment 1. Solubility of Organic Compounds.

- Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds?. YouTube.

- Unknown. (n.d.). C33: Determine pKa by Half Titration (pH Sensor).

- Encyclopedia.pub. (2022, August 25). Methods for Determination of Lipophilicity.

- University of Louisiana Monroe. (n.d.). Experiment # 11: Spectroscopic determination of indicator pKa.

- National Institutes of Health. (n.d.). Development of Methods for the Determination of pKa Values. PMC.

- Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.

- Enamine. (n.d.). LogD/LogP Background.

- The Royal Society of Chemistry. (n.d.). Supplementary Information.

- The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information.

- Sigma-Aldrich. (n.d.). 4-Fluorobenzonitrile 99%.

- Ossila. (n.d.). 4-Fluoro-2-methylbenzonitrile.

- ChemicalBook. (2025, November 27). 4-Fluorobenzonitrile.

Sources

- 1. This compound - CAS:1242152-56-2 - 北京欣恒研科技有限公司 [konoscience.com]

- 2. ossila.com [ossila.com]

- 3. 4-Fluorobenzonitrile | 1194-02-1 [chemicalbook.com]

- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 5. chem.ws [chem.ws]

- 6. acdlabs.com [acdlabs.com]

- 7. encyclopedia.pub [encyclopedia.pub]

- 8. enamine.net [enamine.net]

- 9. creative-bioarray.com [creative-bioarray.com]

- 10. pennwest.edu [pennwest.edu]

- 11. rsc.org [rsc.org]

- 12. rsc.org [rsc.org]

An In-depth Technical Guide to the Starting Materials for the Synthesis of 4-(4-Methoxybenzyloxy)-2-fluorobenzonitrile

Abstract

This technical guide provides a comprehensive overview of the essential starting materials and synthetic strategy for the preparation of 4-(4-Methoxybenzyloxy)-2-fluorobenzonitrile, a key intermediate in the development of advanced pharmaceutical agents. We will delve into the rationale behind the selection of the core reactants, the underlying reaction mechanism, and a detailed experimental protocol. This document is intended for researchers, chemists, and professionals in the field of drug development and fine chemical synthesis.

Introduction: The Significance of this compound

The landscape of modern medicinal chemistry is increasingly reliant on the availability of complex and highly functionalized molecular building blocks. This compound serves as a critical intermediate in the synthesis of a variety of pharmaceutical compounds, particularly kinase inhibitors used in oncology. The strategic placement of the fluoro, cyano, and protected hydroxyl groups on the benzene ring makes it a versatile precursor for constructing elaborate molecular architectures. Understanding the optimal starting materials and synthetic route to this compound is therefore of paramount importance for efficient and scalable drug development processes.

Core Starting Materials: A Deliberate Selection

The synthesis of this compound is primarily achieved through a Williamson ether synthesis. This classic yet powerful reaction necessitates two key components: a nucleophilic alkoxide and an electrophilic alkyl halide.

The Phenolic Core: 2-Fluoro-4-hydroxybenzonitrile

The foundational building block for this synthesis is 2-Fluoro-4-hydroxybenzonitrile. This off-white crystalline solid provides the core benzonitrile structure with the strategically important fluorine atom and the reactive hydroxyl group.

-

Chemical Role: The hydroxyl group of 2-fluoro-4-hydroxybenzonitrile is the nucleophilic precursor. In the presence of a suitable base, it is deprotonated to form a phenoxide anion. This anion is a potent nucleophile, ready to react with an appropriate electrophile. The fluorine atom and the nitrile group are crucial functionalities for subsequent transformations in a larger synthetic scheme, often enhancing the pharmacokinetic properties of the final drug candidate.[1]

-

Commercial Availability: 2-Fluoro-4-hydroxybenzonitrile is a commercially available starting material, which is a significant advantage for its use in scalable synthetic processes.[2][3][4][5][6][7]

The Protecting Group Precursor: 4-Methoxybenzyl Chloride

To prevent the reactive hydroxyl group from interfering with subsequent reaction steps in a multi-step synthesis, it is often protected. 4-Methoxybenzyl chloride (PMB-Cl) is an excellent choice for this purpose.

-

Chemical Role: 4-Methoxybenzyl chloride serves as the electrophile in the Williamson ether synthesis. The benzylic carbon is susceptible to nucleophilic attack by the phenoxide generated from 2-fluoro-4-hydroxybenzonitrile. The resulting 4-methoxybenzyl (PMB) ether is a stable protecting group that can be selectively removed under specific conditions later in the synthetic sequence.[8][9] The 4-methoxybenzyl group is particularly useful due to its ease of introduction and its selective cleavage under mild oxidative or acidic conditions.[9][10]

-

Properties and Handling: 4-Methoxybenzyl chloride is a liquid at room temperature and should be handled with care as it is a lachrymator and corrosive.[8][11] It is often supplied with a stabilizer to prevent decomposition.[12]

Synthetic Strategy: The Williamson Ether Synthesis

The formation of this compound from the selected starting materials proceeds via the Williamson ether synthesis, a reliable and well-established method for preparing ethers.[13][14] The reaction is an SN2 (bimolecular nucleophilic substitution) process.[13][15]

The overall transformation can be visualized as follows:

Caption: Overall synthetic workflow for this compound.

The mechanism involves two key steps:

-

Deprotonation: A base, typically a carbonate like potassium carbonate (K₂CO₃) or a hydride like sodium hydride (NaH), removes the acidic proton from the hydroxyl group of 2-fluoro-4-hydroxybenzonitrile. This generates a highly nucleophilic phenoxide ion.

-

Nucleophilic Attack: The newly formed phenoxide ion attacks the electrophilic benzylic carbon of 4-methoxybenzyl chloride. This attack occurs from the backside of the carbon-chlorine bond, leading to an inversion of stereochemistry if the carbon were chiral (though it is not in this case). The chloride ion is displaced as a leaving group, resulting in the formation of the desired ether product.

Caption: Mechanism of the Williamson ether synthesis.

Experimental Protocol

The following is a representative experimental procedure for the synthesis of this compound.

Reactant Properties

| Compound | Formula | MW ( g/mol ) | M.P. (°C) | B.P. (°C) |

| 2-Fluoro-4-hydroxybenzonitrile | C₇H₄FNO | 137.11 | 121-125 | N/A |

| 4-Methoxybenzyl chloride | C₈H₉ClO | 156.61 | -1 | 117-118 (14 mmHg) |

| Potassium Carbonate (K₂CO₃) | K₂CO₃ | 138.21 | 891 | N/A |

Step-by-Step Procedure

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-fluoro-4-hydroxybenzonitrile (1.0 eq.).

-

Solvent and Base Addition: Add a suitable polar aprotic solvent, such as N,N-dimethylformamide (DMF) or acetonitrile. Add anhydrous potassium carbonate (1.5-2.0 eq.).

-

Addition of Alkylating Agent: To the stirred suspension, add 4-methoxybenzyl chloride (1.0-1.2 eq.) dropwise at room temperature.

-

Reaction Conditions: Heat the reaction mixture to 60-80 °C and stir for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup: After the reaction is complete, cool the mixture to room temperature and pour it into ice water.

-

Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate (3 x volumes).

-

Washing: Combine the organic layers and wash with water, followed by brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

-

Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel to afford pure this compound.

Conclusion

The synthesis of this compound is efficiently achieved through the Williamson ether synthesis, a robust and scalable method. The judicious selection of 2-fluoro-4-hydroxybenzonitrile as the phenolic core and 4-methoxybenzyl chloride as the protecting group precursor is central to the success of this transformation. A thorough understanding of the properties of these starting materials and the SN2 reaction mechanism enables chemists to optimize reaction conditions and achieve high yields of this valuable pharmaceutical intermediate.

References

-

4-Methoxy Benzyl Chloride (CAS 824-94-2) | Manufacture - NSR laboratories Pvt. Ltd. [Link]

-

2-Fluoro-4-hydroxybenzonitrile | C7H4FNO | CID 2734675 - PubChem. [Link]

-

4-Methoxybenzyl chloride - LookChem. [Link]

-

Synthesis of 4‐methoxybenzonitrile on 10 mmol scale. - ResearchGate. [Link]

-

The Williamson Ether Synthesis - Master Organic Chemistry. [Link]

-

Sourcing High-Purity 2-Fluoro-4-hydroxybenzonitrile: A Guide for Buyers. [Link]

- CN101092377A - Method for preparing 4 -methoxy - benzonitrile through 'one pot metho - Google P

-

Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents | Francis Academic Press. [Link]

-

11.8: Williamson Ether Synthesis - Chemistry LibreTexts. [Link]

-

14.3: The Williamson Ether Synthesis - Chemistry LibreTexts. [Link]

- DE10227809A1 - Production of fluoro-4-hydroxybenzonitrile (FHB)

- US3585233A - Process for the preparation of hydroxybenzonitriles - Google P

- CN101648890B - Synthesis method of 2-fluoro-4-nitrobenzonitrile - Google P

-

ONE-POT CONVERSION OF 2-NITROBENZONITRILES TO QUINAZOLIN-4(3H)-ONES AND SYNTHESIS OF GEFITINIB AND ERLOTINIB HYDROCHLORIDE Venka. [Link]

-

Synthesis of 4-Methoxybenzoylhydrazones and Evaluation of Their Antiglycation Activity - PMC - NIH. [Link]

- WO2016024224A1 - A process for the preparation of 4-fluoro-2-methylbenzonitrile - Google P

-

4-Cyano-2-methoxybenzenesulfonyl Chloride - Organic Syntheses Procedure. [Link]

-

Synthesis of 4-(2,2-Difluorovinyl)benzonitrile through a Wittig-type Olefination of 4-Formylbenzonitrile - Organic Syntheses. [Link]

-

p-METHOXYPHENYLACETONITRILE - Organic Syntheses Procedure. [Link]

- CN100457721C - Process for preparing 2,4-difluorocyanobenzene - Google P

- CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid - Google P

-

2-Fluoro-N-(4-methoxyphenyl)benzamide - PMC - NIH. [Link]

-

ChemInform Abstract: Fries Rearrangement: Scalable Synthesis of Key Fluoro Building Blocks 3-Fluoro-4-methoxybenzoyl Chloride (IV) and 1,2-Diethoxy-3-fluorobenzene (V). - ResearchGate. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. 2-Fluoro-4-hydroxybenzonitrile | C7H4FNO | CID 2734675 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-Fluoro-4-hydroxybenzonitrile | 82380-18-5 [chemicalbook.com]

- 4. 2-Fluoro-4-hydroxybenzonitrile CAS#: 82380-18-5 [m.chemicalbook.com]

- 5. manchesterorganics.com [manchesterorganics.com]

- 6. 2-Fluoro-4-hydroxybenzonitrile, 99% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 7. scbt.com [scbt.com]

- 8. 4-甲氧基氯苄 | Sigma-Aldrich [sigmaaldrich.com]

- 9. 4-Methoxy Benzyl Chloride (CAS 824-94-2) | Manufacture [nsrlaboratories.com]

- 10. 824-94-2 Cas No. | 4-Methoxybenzyl chloride | Apollo [store.apolloscientific.co.uk]

- 11. 4-Methoxybenzoyl chloride | 100-07-2 [chemicalbook.com]

- 12. lookchem.com [lookchem.com]

- 13. masterorganicchemistry.com [masterorganicchemistry.com]

- 14. francis-press.com [francis-press.com]

- 15. chem.libretexts.org [chem.libretexts.org]

The 4-Methoxybenzyl Group in Organic Synthesis: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Abstract

The 4-methoxybenzyl (PMB or MPM) group stands as a cornerstone in the strategic protection of hydroxyl, carboxyl, and various nitrogen-containing functionalities within the intricate landscape of multi-step organic synthesis. Its widespread adoption is attributable to a favorable combination of stability across a broad spectrum of reaction conditions and the diverse, yet selective, methods available for its removal. This technical guide provides an in-depth exploration of the PMB group, moving beyond a mere recitation of protocols to offer a nuanced understanding of the causality behind experimental choices. We will delve into the mechanistic underpinnings of its installation and cleavage, present field-proven methodologies, and offer a comparative analysis of its performance, empowering researchers to leverage this versatile protecting group with precision and confidence in their synthetic endeavors.

Introduction: The Strategic Value of the 4-Methoxybenzyl Ether

In the pursuit of complex molecular architectures, the temporary masking of reactive functional groups is a fundamental strategy. The ideal protecting group should be readily introduced in high yield, remain inert during subsequent transformations, and be cleanly removed under mild conditions that do not compromise the integrity of the molecule. The 4-methoxybenzyl group, introduced by Yonemitsu in 1982, has proven to be an invaluable tool in the synthetic chemist's arsenal, particularly for the protection of alcohols as PMB ethers.[1][2]

The key to the PMB group's utility lies in the electronic character of its aromatic ring. The para-methoxy substituent donates electron density, rendering the benzylic position more susceptible to cleavage under specific conditions compared to an unsubstituted benzyl (Bn) group. This electronic tuning provides a crucial layer of orthogonality, allowing for the selective deprotection of a PMB ether in the presence of a Bn ether, a common requirement in complex natural product synthesis.[3][4]

This guide will systematically explore the lifecycle of the PMB protecting group, from its strategic installation to its precise removal, providing both the "how" and the "why" to inform rational synthetic design.

Installation of the 4-Methoxybenzyl Protecting Group

The formation of a PMB ether is most commonly achieved through the Williamson ether synthesis, a robust and widely applicable SN2 reaction.[1][2] However, the choice of reagents and conditions can be tailored to the specific substrate and its sensitivities.

Williamson Ether Synthesis: The Workhorse Method

The quintessential method for PMB ether formation involves the deprotonation of an alcohol to form an alkoxide, which then displaces a halide from 4-methoxybenzyl chloride (PMB-Cl) or bromide (PMB-Br).

Mechanism: The reaction proceeds via a classical SN2 pathway. A base abstracts the proton from the alcohol, generating a nucleophilic alkoxide. This alkoxide then attacks the electrophilic benzylic carbon of the PMB-halide, displacing the halide and forming the ether linkage.

Causality Behind Experimental Choices:

-

Base Selection: Sodium hydride (NaH) is a common choice of base, as it irreversibly deprotonates the alcohol, driving the reaction to completion.[1] For more sensitive substrates, weaker bases such as potassium carbonate (K2CO3) or silver(I) oxide (Ag2O) can be employed, although this may require longer reaction times or elevated temperatures.

-

Solvent: Aprotic polar solvents like tetrahydrofuran (THF) or N,N-dimethylformamide (DMF) are typically used to dissolve the reactants and facilitate the SN2 reaction.[1]

-

Additives: In cases of sluggish reactions, a catalytic amount of tetrabutylammonium iodide (TBAI) can be added. The iodide, being a better nucleophile and leaving group than bromide or chloride, undergoes a Finkelstein reaction with the PMB-halide to generate the more reactive PMB-I in situ, accelerating the etherification.[1][2]

Experimental Protocol: General Procedure for PMB Protection of a Primary Alcohol [5]

-

Preparation: To a solution of the alcohol (1.0 equiv) in anhydrous THF (0.1-0.5 M) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (60% dispersion in mineral oil, 1.2 equiv) portion-wise.

-

Alkoxide Formation: Allow the reaction mixture to stir at 0 °C for 30 minutes, or until hydrogen gas evolution ceases.

-

PMB-Cl Addition: Add a solution of 4-methoxybenzyl chloride (1.2 equiv) in anhydrous THF dropwise to the reaction mixture at 0 °C.

-

Reaction: Allow the reaction to warm to room temperature and stir for 4-16 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Quenching: Carefully quench the reaction by the slow addition of water or saturated aqueous ammonium chloride solution at 0 °C.

-

Workup: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel.

Acid-Catalyzed Methods for Hindered Alcohols

For sterically hindered alcohols where the SN2 pathway is disfavored, an alternative approach utilizing a PMB-trichloroacetimidate under acidic conditions is highly effective.[1][6]

Mechanism: The trichloroacetimidate is activated by a catalytic amount of a Lewis or Brønsted acid (e.g., BF3·OEt2, TfOH). The protonated or Lewis acid-coordinated imidate becomes a highly reactive electrophile, which is then attacked by the alcohol. The reaction proceeds through an oxonium ion intermediate, which then collapses to form the PMB ether and trichloroacetamide as a byproduct.

Experimental Protocol: PMB Protection using p-Methoxybenzyl Trichloroacetimidate [6]

-

Preparation: To a stirred solution of the alcohol (1.0 equiv) and p-methoxybenzyl trichloroacetimidate (1.5 equiv) in anhydrous dichloromethane (CH2Cl2) at 0 °C, add a catalytic amount of trifluoromethanesulfonic acid (TfOH) or boron trifluoride diethyl etherate (BF3·OEt2).

-

Reaction: Stir the reaction mixture at 0 °C to room temperature for 1-4 hours, monitoring by TLC.

-

Quenching: Quench the reaction with saturated aqueous sodium bicarbonate solution.

-

Workup: Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purification: Purify the residue by flash column chromatography.

Cleavage of the 4-Methoxybenzyl Protecting Group: A Toolkit of Deprotection Strategies

The true power of the PMB group lies in the variety of methods available for its removal, allowing for selective deprotection in the presence of other functional groups. The electron-donating methoxy group makes the PMB ether particularly susceptible to oxidative cleavage, a key point of differentiation from the simple benzyl ether.

Oxidative Cleavage: The Signature Reaction

The most common and often most selective method for PMB ether cleavage is through oxidation.

DDQ is the premier reagent for the oxidative deprotection of PMB ethers.[1][2][7] The reaction is typically fast, clean, and highly selective for PMB ethers over benzyl ethers and many other common protecting groups.[2]

Mechanism: The deprotection with DDQ proceeds via a single electron transfer (SET) mechanism.[1][2][7] The electron-rich PMB ether forms a charge-transfer complex with the electron-deficient DDQ. An electron is then transferred from the PMB group to DDQ, generating a radical cation and the DDQ radical anion. The presence of the para-methoxy group is crucial for stabilizing this radical cation intermediate.[1][2] Subsequent proton transfer and reaction with water lead to the formation of a hemiacetal, which then collapses to release the free alcohol and 4-methoxybenzaldehyde.[2] The reduced DDQ (DDHQ) precipitates from the reaction mixture.

Diagram: Oxidative Cleavage of a PMB Ether with DDQ

Caption: Mechanism of PMB ether cleavage using DDQ.

Causality Behind Experimental Choices:

-

Solvent System: The reaction is typically performed in a biphasic solvent system, most commonly dichloromethane and water (e.g., 18:1 CH2Cl2/H2O).[8] The water is necessary for the hydrolysis of the intermediate carbocation.

-

Stoichiometry: A slight excess of DDQ (1.1-1.5 equivalents) is generally used to ensure complete conversion.[2]

-

Scavengers: The reaction produces 4-methoxybenzaldehyde as a byproduct, and the intermediate carbocation can sometimes react with nucleophilic functionalities on the substrate. The addition of a nucleophilic scavenger, such as a thiol, can mitigate these side reactions.[2]

-

Orthogonality: DDQ is highly chemoselective. It will typically not cleave benzyl (Bn), silyl (e.g., TBS, TIPS), acetal (e.g., MOM, THP), or ester (e.g., Ac, Bz) protecting groups under standard conditions.[1][2] However, other electron-rich moieties, such as activated aromatic rings or dienes, may be susceptible to oxidation by DDQ.[2]

Experimental Protocol: Deprotection of a PMB Ether using DDQ [8][9]

-

Preparation: Dissolve the PMB-protected substrate (1.0 equiv) in a mixture of dichloromethane and water (e.g., 18:1 v/v).

-

DDQ Addition: Add DDQ (1.2 equiv) to the solution at room temperature. The reaction mixture will typically turn dark green or brown.

-

Reaction: Stir the reaction at room temperature, monitoring its progress by TLC. The reaction is often complete within 1-3 hours.

-

Workup: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. The color of the solution should fade. Separate the layers and extract the aqueous phase with dichloromethane.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by flash column chromatography to separate the desired alcohol from 4-methoxybenzaldehyde and DDHQ.

Ceric ammonium nitrate is another effective oxidizing agent for the cleavage of PMB ethers.[3] It can be a useful alternative when DDQ fails or is incompatible with other functional groups.

Acidic Cleavage

While less stable to acid than simple benzyl ethers, PMB ethers can be cleaved under acidic conditions.[1] This method is particularly useful when oxidative conditions are not tolerated by the substrate.

Mechanism: Protonation of the ether oxygen is followed by cleavage of the carbon-oxygen bond to form the alcohol and the resonance-stabilized 4-methoxybenzyl cation. This cation is then trapped by a nucleophile present in the reaction medium.

Common Reagents:

-

Trifluoroacetic Acid (TFA): A solution of TFA in dichloromethane is commonly used for PMB deprotection.[10][11] The concentration and temperature can be adjusted to control the rate of cleavage.

-

Lewis Acids: Strong Lewis acids such as aluminum chloride (AlCl3) or boron trifluoride diethyl etherate (BF3·OEt2) can also effect cleavage, often in the presence of a scavenger like anisole or a thiol.[10]

-

Acetic Acid: Heating in acetic acid can cleave PMB ethers, often converting the alcohol directly to the corresponding acetate.[12]

Table 1: Comparison of Common Deprotection Methods for PMB Ethers

| Deprotection Method | Reagents | Typical Conditions | Advantages | Disadvantages |

| Oxidative | DDQ | CH₂Cl₂/H₂O, rt | High selectivity over Bn, silyl ethers, etc.; Mild, neutral conditions | Incompatible with other electron-rich groups; Stoichiometric oxidant |

| CAN | CH₃CN/H₂O, 0 °C to rt | Good alternative to DDQ | Stoichiometric, strongly oxidizing | |

| Acidic | TFA | CH₂Cl₂, 0 °C to rt | Avoids oxidants | Can cleave other acid-labile groups (e.g., Boc, silyl ethers) |

| Lewis Acids (e.g., AlCl₃) | CH₂Cl₂, with scavenger | Stronger than Brønsted acids | Can be harsh; Requires scavenger | |

| Reductive | Catalytic Hydrogenolysis | H₂, Pd/C | Not a standard method, less selective than for Bn | Slower than for Bn ethers; Can reduce other functional groups |

Stability and Orthogonality: The PMB Group in Context

The strategic deployment of any protecting group hinges on a thorough understanding of its stability profile. The PMB group is generally stable to:

-

Basic conditions: Hydrolysis, Grignard reagents, organolithiums, enolates.

-

Many reducing agents: LiAlH₄, NaBH₄, DIBAL-H.

-

Nucleophiles.

The key to its utility is its orthogonality with other protecting groups.

Diagram: Orthogonality of PMB Protecting Group

Caption: Decision matrix for selective deprotection.

-

PMB vs. Benzyl (Bn): This is a classic orthogonal pair. PMB ethers can be selectively cleaved with DDQ in the presence of Bn ethers. Conversely, Bn ethers can be selectively removed by catalytic hydrogenolysis, which will also cleave PMB ethers, though often at a slower rate.[3][4]

-

PMB vs. Silyl Ethers (TBS, TIPS): PMB ethers are stable to fluoride reagents (e.g., TBAF) used to cleave silyl ethers. Silyl ethers are generally labile to acidic conditions that can also cleave PMB ethers, so careful selection of reagents is required for selectivity in this direction.

-

PMB vs. Boc: The tert-butyloxycarbonyl (Boc) group, commonly used for amine protection, is highly acid-labile. Mild acidic conditions can sometimes be found to selectively cleave a Boc group in the presence of a PMB ether, but oxidative cleavage of the PMB group with DDQ is completely orthogonal to the Boc group.

Conclusion: A Versatile and Indispensable Tool

The 4-methoxybenzyl group is more than just a protecting group; it is a strategic element in the design of complex synthetic routes. Its reliability in installation, coupled with the unique ability to be cleaved under mild oxidative conditions, provides a level of control and selectivity that is often essential for the successful synthesis of pharmaceuticals and other high-value molecules. By understanding the mechanistic principles that govern its reactivity, researchers can confidently and effectively employ the PMB group to navigate the challenges of modern organic synthesis.

References

-

Total Synthesis. (n.d.). PMB Protecting Group: PMB Protection & Deprotection Mechanism. Retrieved from [Link]

-

Hodgetts, K. J., & Wallace, T. W. (1994). Cleavage or Acetyl-de-alkylation of 4-Methoxybenzyl (MPM) Ethers Using Acetic Acid. Synthetic Communications, 24(8), 1159-1165. Retrieved from [Link]

-

Poon, K. W. C., & Dudley, G. B. (2007). Synthesis of para-methoxybenzyl (PMB) ethers under neutral conditions. Chemical Communications, (10), 1044-1046. Retrieved from [Link]

-

PrepChem. (n.d.). Synthesis of p-methoxybenzyl ether. Retrieved from [Link]

-

Total Synthesis. (n.d.). Organic Chemistry Basics Archives – Page 2 of 2. Retrieved from [Link]

-

Jones, G. B., & Hynd, G. (2017). Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis. Current Organic Synthesis, 14(1), 2-20. Retrieved from [Link]

-

Chem-Station. (2014, March 10). p-Methoxybenzyl (PMB) Protective Group. Retrieved from [Link]

- Dudley, G. B., & Poon, K. W. C. (2011). Reagent for synthesis of para-methoxbenzyl (PMB) ethers and associated methods. U.S. Patent No. 7,960,553 B1. Washington, DC: U.S. Patent and Trademark Office.

-

Crich, D., & Jayalath, P. (2006). Facile Oxidative Cleavage of 4-O-Benzyl Ethers with Dichlorodicyanoquinone in Rhamno and Mannopyranosides. Organic Letters, 8(20), 4433-4436. Retrieved from [Link]

-

Luzzio, F. A., & Chen, J. (2008). Efficient Preparation and Processing of the 4-Methoxybenzyl (PMB) Group for Phenolic Protection Using Ultrasound. The Journal of Organic Chemistry, 73(14), 5621–5624. Retrieved from [Link]

-

Srikrishna, A., Viswajanani, R., & Sattigeri, J. A. (1995). A new, convenient reductive procedure for the deprotection of 4-methoxybenzyl (MPM) ethers to alcohols. The Journal of Organic Chemistry, 60(18), 5961–5962. Retrieved from [Link]

-

Subramanyam, C., Nogai, S., & Weinshank, R. (1995). 4-Methoxybenzyl (PMB), A Versatile Protecting Group for the Regiospecific Lithiation and Functionalization of Pyrazoles. Synthetic Communications, 25(1), 761-770. Retrieved from [Link]

-

Poon, K. W. C., & Dudley, G. B. (2007). Synthesis of para-methoxybenzyl (PMB) ethers under neutral conditions. Chemical Communications, (10), 1044-1046. Retrieved from [Link]

-

Request PDF. (n.d.). Synthesis of para-Methoxybenzyl (PMB) Ethers under Neutral Conditions. Retrieved from [Link]

-

Organic Chemistry. (2021, August 30). DDQ Deprotection Mechanism. YouTube. Retrieved from [Link]

-

ElectronicsAndBooks. (n.d.). Selective ortho-cleavage of methoxymethyl- and 4-methoxybenzyl ethers. Retrieved from [Link]

-

Holzer, W., & Eller, G. (2004). The 4-Methoxybenzyl (PMB) Function as a Versatile Protecting Group in the Synthesis of N-Unsubstituted Pyrazolones. Heterocycles, 63(11), 2537. Retrieved from [Link]

-

Request PDF. (n.d.). Thermal Hazard Evaluation of 4-Methoxybenzyl Chloride (PMB-Cl). Retrieved from [Link]

-

Kumar, A., & Sharma, G. (2021). DDQ as a versatile and easily recyclable oxidant: a systematic review. RSC Advances, 11(50), 31393-31422. Retrieved from [Link]

-

Holzer, W., & Eller, G. (2004). The 4-Methoxybenzyl (PMB) Function as a Versatile Protecting Group in the Synthesis of N-Unsubstituted Pyrazolones. Heterocycles, 63(11), 2537-2555. Retrieved from [Link]

-

Reddy, M. S., & Rao, K. R. (2005). A Mild and Selective Cleavage of p-Methoxybenzyl Ethers by CBr4-MeOH. Letters in Organic Chemistry, 2(3), 236-238. Retrieved from [Link]

-

Reddy, M. S., & Rao, K. R. (2005). A Mild and Selective Cleavage of p-Methoxybenzyl Ethers by CBr4-MeOH. Letters in Organic Chemistry, 2(3), 236-238. Retrieved from [Link]

-

Horita, K., Yoshioka, T., Tanaka, T., Oikawa, Y., & Yonemitsu, O. (1986). On the selectivity of deprotection of benzyl, MPM (4-methoxybenzyl) and DMPM (3,4-dimethoxybenzyl) protecting groups for hydroxy functions. Tetrahedron, 42(11), 3021-3028. Retrieved from [Link]

-

Request PDF. (n.d.). ChemInform Abstract: Sustainable, Mild and Efficient p-Methoxybenzyl Ether Deprotections Utilizing Catalytic DDQ.. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). PMB Protection - Common Conditions. Retrieved from [Link]

-

Horita, K., Yoshioka, T., Tanaka, T., & Yonemitsu, O. (1986). On the selectivity of deprotection of benzyl, mpm (4-methoxybenzyl) and dmpm (3,4-dimethoxybenzyl) protecting groups for hydroxy functions. Tetrahedron, 42(11), 3021-3028. Retrieved from [Link]

-

Oikawa, Y., Yoshioka, T., & Yonemitsu, O. (1982). Groups and Deprotection of Protecting Groups Using 2,3-Dichloro-5,6-dicyano-p-benzoquinone (DDQ) and Related Reactions. Journal of Synthetic Organic Chemistry, Japan, 40(1), 2-13. Retrieved from [Link]

-

Srikrishna, A., Viswajanani, R., Sattigeri, J. A., & Vijaykumar, D. (1995). A new, convenient reductive procedure for the deprotection of 4-methoxybenzyl (MPM) ethers to alcohols. The Journal of Organic Chemistry, 60(18), 5961–5962. Retrieved from [Link]

-

Luzzio, F. A., & Chen, J. (2008). Efficient Preparation and Processing of the 4-Methoxybenzyl (PMB) Group for Phenolic Protection Using Ultrasound. The Journal of Organic Chemistry, 73(14), 5621–5624. Retrieved from [Link]

-

Cant, A. A., & Pletcher, D. (2016). Electrochemical Deprotection of para-Methoxybenzyl Ethers in a Flow Electrolysis Cell. Organic Process Research & Development, 20(2), 487-491. Retrieved from [Link]

Sources

- 1. total-synthesis.com [total-synthesis.com]

- 2. total-synthesis.com [total-synthesis.com]

- 3. Facile Oxidative Cleavage of 4-O-Benzyl Ethers with Dichlorodicyanoquinone in Rhamno and Mannopyranosides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. lookchem.com [lookchem.com]

- 5. benchchem.com [benchchem.com]

- 6. prepchem.com [prepchem.com]

- 7. p-Methoxybenzyl (PMB) Protective Group | Chem-Station Int. Ed. [en.chem-station.com]

- 8. DDQ as a versatile and easily recyclable oxidant: a systematic review - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04575J [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. PMB Protection - Common Conditions [commonorganicchemistry.com]

- 12. tandfonline.com [tandfonline.com]

A Technical Guide to the Spectroscopic Characterization of 4-(4-Methoxybenzyloxy)-2-fluorobenzonitrile

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This in-depth technical guide provides a comprehensive overview of the spectroscopic properties of the novel compound 4-(4-Methoxybenzyloxy)-2-fluorobenzonitrile. While experimental data for this specific molecule is not widely available in the public domain, this guide offers a robust, predictive analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. By leveraging established spectroscopic principles and data from structurally related compounds, we present a detailed theoretical characterization that will serve as an invaluable resource for researchers engaged in its synthesis, identification, and application. This guide also outlines a detailed experimental protocol for its synthesis via Williamson ether synthesis and subsequent spectroscopic analysis, ensuring scientific integrity and reproducibility.

Introduction: The Significance of Substituted Benzonitriles

Substituted benzonitriles are a pivotal class of organic compounds in medicinal chemistry and materials science. The nitrile functional group is a versatile precursor for various nitrogen-containing heterocycles and other functional groups, making it a valuable synthon in drug discovery. The presence of a fluorine atom can significantly modulate a molecule's pharmacokinetic and physicochemical properties, such as metabolic stability and binding affinity. Furthermore, the benzyloxy ether linkage is a common motif in pharmacologically active molecules.

This compound combines these key structural features, making it a compound of interest for the development of novel therapeutic agents and functional materials. A thorough understanding of its spectroscopic characteristics is paramount for its unambiguous identification, purity assessment, and structural elucidation in various research and development settings.

Predicted Spectroscopic Data and Interpretation

Due to the limited availability of published experimental spectra for this compound (CAS No. 1242152-56-2)[1], the following sections provide a detailed prediction of its spectroscopic data based on the analysis of its structural fragments: the 2-fluoro-4-hydroxybenzonitrile core and the 4-methoxybenzyl group.

Predicted ¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to exhibit distinct signals corresponding to the protons of the two aromatic rings and the methylene and methoxy groups.

Table 1: Predicted ¹H NMR Spectral Data for this compound (in CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~7.5 - 7.6 | Doublet of doublets | 1H | H-6 | The proton ortho to the electron-withdrawing nitrile group and coupled to the fluorine atom and H-5. |

| ~7.3 - 7.4 | Doublet | 2H | H-2', H-6' | Protons on the 4-methoxybenzyl ring ortho to the benzylic carbon. |

| ~6.9 - 7.0 | Doublet | 2H | H-3', H-5' | Protons on the 4-methoxybenzyl ring meta to the benzylic carbon and ortho to the methoxy group. |

| ~6.8 - 6.9 | Doublet of doublets | 1H | H-5 | The proton ortho to the benzyloxy group and coupled to H-6 and the fluorine atom. |

| ~6.7 - 6.8 | Doublet | 1H | H-3 | The proton ortho to the fluorine atom and coupled to H-5. |

| ~5.1 | Singlet | 2H | -O-CH₂-Ar | Methylene protons of the benzyl group. |

| ~3.8 | Singlet | 3H | -O-CH₃ | Methoxy group protons. |

Causality behind Predictions: The chemical shifts are predicted based on the electronic effects of the substituents. The electron-withdrawing nitrile group deshields the adjacent proton (H-6). The fluorine atom, being highly electronegative, will also influence the chemical shifts of the adjacent protons (H-3) and exhibit through-space coupling. The electron-donating methoxy and benzyloxy groups will shield the protons on their respective aromatic rings, shifting them to a higher field (lower ppm).

Predicted ¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.

Table 2: Predicted ¹³C NMR Spectral Data for this compound (in CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~162 - 164 (d, ¹JCF) | C-2 | Carbon directly attached to the fluorine atom, showing a large one-bond coupling constant. |

| ~160 - 162 | C-4 | Carbon attached to the benzyloxy group, shifted downfield due to the oxygen atom. |

| ~159 - 160 | C-4' | Carbon on the 4-methoxybenzyl ring attached to the methoxy group. |

| ~133 - 135 | C-6 | Aromatic carbon ortho to the nitrile group. |

| ~129 - 130 | C-2', C-6' | Aromatic carbons on the 4-methoxybenzyl ring. |

| ~128 - 129 | C-1' | Quaternary carbon of the 4-methoxybenzyl ring. |

| ~116 - 118 | -C≡N | Nitrile carbon, typically found in this region. |

| ~114 - 115 | C-3', C-5' | Aromatic carbons on the 4-methoxybenzyl ring ortho to the methoxy group. |

| ~112 - 114 (d, ²JCF) | C-5 | Aromatic carbon coupled to the fluorine atom. |

| ~105 - 107 (d, ²JCF) | C-3 | Aromatic carbon coupled to the fluorine atom. |

| ~100 - 102 (d, ³JCF) | C-1 | Quaternary carbon attached to the nitrile group, showing a smaller coupling to fluorine. |

| ~70 - 71 | -O-CH₂-Ar | Methylene carbon of the benzyl group. |

| ~55 - 56 | -O-CH₃ | Methoxy carbon. |

Causality behind Predictions: The chemical shifts are influenced by the electronegativity of the substituents and resonance effects. The carbon attached to the fluorine atom (C-2) will exhibit a large C-F coupling constant. The carbons ortho and meta to the fluorine will also show smaller couplings. The nitrile carbon appears in its characteristic region. The carbons attached to oxygen atoms (C-4, C-4', -O-CH₂, -O-CH₃) are shifted downfield.

Predicted Infrared (IR) Spectroscopy

The IR spectrum is a valuable tool for identifying key functional groups.

Table 3: Predicted IR Absorption Frequencies for this compound

| Frequency (cm⁻¹) | Intensity | Assignment |

| ~3050 - 3100 | Medium | Aromatic C-H stretch |

| ~2950 - 3000 | Medium | Aliphatic C-H stretch (-CH₂- and -CH₃) |

| ~2220 - 2240 | Strong, Sharp | C≡N stretch |

| ~1600 - 1620 | Strong | Aromatic C=C stretch |

| ~1500 - 1520 | Strong | Aromatic C=C stretch |

| ~1240 - 1260 | Strong | Aryl-O-CH₂ stretch (asymmetric) |

| ~1170 - 1190 | Strong | C-F stretch |

| ~1020 - 1040 | Strong | Aryl-O-CH₂ stretch (symmetric) |

Causality behind Predictions: The most characteristic peak will be the strong, sharp absorption of the nitrile group around 2230 cm⁻¹. The presence of two aromatic rings will result in multiple C=C stretching bands in the 1450-1620 cm⁻¹ region. The C-O stretching of the ether linkages and the C-F stretch will also be prominent features.

Predicted Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

-

Molecular Ion (M⁺): The expected molecular weight of C₁₅H₁₂FNO₂ is 257.26 g/mol . Therefore, the molecular ion peak [M]⁺ should be observed at m/z = 257.

-

Major Fragmentation Pathways:

-

Loss of the 4-methoxybenzyl group: A prominent fragmentation would be the cleavage of the benzylic ether bond, leading to a fragment ion corresponding to the 4-methoxybenzyl cation at m/z = 121 and a radical cation of 2-fluoro-4-hydroxybenzonitrile at m/z = 137.

-

Formation of the tropylium ion: The 4-methoxybenzyl cation (m/z = 121) can further lose a formaldehyde molecule (CH₂O) to form the tropylium ion at m/z = 91.

-

Experimental Protocols

The following protocols describe the synthesis of this compound and the acquisition of its spectroscopic data. These protocols are based on well-established chemical transformations and analytical techniques.

Synthesis of this compound via Williamson Ether Synthesis

The Williamson ether synthesis is a reliable method for the preparation of ethers from an alkoxide and a primary alkyl halide.[2]

Step-by-Step Methodology:

-

Deprotonation of 4-hydroxy-2-fluorobenzonitrile:

-

To a solution of 4-hydroxy-2-fluorobenzonitrile (1.0 eq) in a polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile, add a suitable base such as potassium carbonate (K₂CO₃, 1.5 eq) or sodium hydride (NaH, 1.1 eq).

-

Stir the mixture at room temperature for 30-60 minutes to ensure complete formation of the phenoxide.

-

-

Addition of 4-methoxybenzyl chloride:

-

To the resulting suspension, add a solution of 4-methoxybenzyl chloride (1.1 eq) in the same solvent dropwise at room temperature.

-

Heat the reaction mixture to 60-80 °C and monitor the reaction progress by thin-layer chromatography (TLC).

-

-

Work-up and Purification:

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

-

Extract the aqueous layer with an organic solvent such as ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure this compound.

-

Spectroscopic Data Acquisition

3.2.1. NMR Spectroscopy

-

Instrumentation: A 400 MHz or higher field NMR spectrometer.

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in about 0.6 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent.

-

¹H NMR Acquisition: Acquire the spectrum using a standard pulse program. Key parameters include a sufficient number of scans for a good signal-to-noise ratio, a spectral width covering the expected proton chemical shift range (e.g., 0-10 ppm), and a relaxation delay of at least 1 second.

-

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse program. A larger number of scans will be required compared to ¹H NMR. The spectral width should cover the expected carbon chemical shift range (e.g., 0-180 ppm).

3.2.2. Infrared (IR) Spectroscopy

-

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer, typically equipped with an attenuated total reflectance (ATR) accessory.

-

Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

-

Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹. A background spectrum of the clean, empty ATR crystal should be recorded and automatically subtracted from the sample spectrum.

3.2.3. Mass Spectrometry (MS)

-

Instrumentation: A mass spectrometer with an electron ionization (EI) source is suitable for this compound.

-

Sample Introduction: The sample can be introduced via a direct insertion probe or through a gas chromatograph (GC-MS) if the compound is sufficiently volatile and thermally stable.

-

Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 50-500 amu).

Workflow Visualization

The following diagram illustrates the logical workflow from synthesis to the comprehensive spectroscopic characterization of this compound.

Caption: Synthetic and analytical workflow for this compound.

Conclusion

This technical guide provides a detailed, albeit predictive, spectroscopic characterization of this compound. The presented ¹H NMR, ¹³C NMR, IR, and MS data, derived from the analysis of its constituent structural motifs, offer a solid foundation for its identification and structural verification. The outlined experimental protocols for its synthesis and spectroscopic analysis are based on standard, reliable methodologies, ensuring that researchers can confidently apply this information in their work. As a molecule with significant potential in medicinal chemistry and materials science, this guide serves as a critical resource for accelerating research and development efforts involving this promising compound.

References

-

Beijing Xinheng Research Technology Co., Ltd. This compound. Available at: [Link]

-

PubChem. 4-Fluorobenzonitrile. National Center for Biotechnology Information. Available at: [Link]

-

PubChem. 4-Methoxybenzonitrile. National Center for Biotechnology Information. Available at: [Link]

-

Yan, L.-Z., Bi, S., & Ren, R. (2007). 4-(Benzyloxy)-2-fluorobenzonitrile. Acta Crystallographica Section E: Structure Reports Online, 63(2), o775–o776. Available at: [Link]

-

Master Organic Chemistry. The Williamson Ether Synthesis. (2014). Available at: [Link]

Sources

The Strategic Incorporation of Fluorine: A Technical Guide to the Applications of Fluorinated Benzonitrile Derivatives

In the landscape of modern chemical synthesis, the strategic placement of specific functional groups can dramatically alter the utility and efficacy of a molecule. Among the vast arsenal of building blocks available to the discerning researcher, fluorinated benzonitrile derivatives have emerged as a class of compounds with exceptional versatility and profound impact across multiple scientific disciplines. This guide provides an in-depth exploration of the synthesis, properties, and applications of these valuable intermediates, offering field-proven insights for researchers, scientists, and drug development professionals.

The power of fluorinated benzonitriles lies in the synergistic interplay between the nitrile moiety and the fluorine substituent(s) on the aromatic ring. The nitrile group, with its strong electron-withdrawing nature and linear geometry, serves as a versatile synthetic handle, readily transformable into amines, carboxylic acids, amides, and various heterocyclic systems.[1] Concurrently, the incorporation of fluorine—the most electronegative element—imparts a unique set of physicochemical properties. These include enhanced metabolic stability, increased lipophilicity, and altered pKa, which can profoundly influence a molecule's pharmacokinetic profile and binding affinity to biological targets.[2][3] This strategic combination makes fluorinated benzonitriles indispensable precursors in the development of novel pharmaceuticals, advanced agrochemicals, and high-performance materials.[4][5]

Part 1: Medicinal Chemistry - Engineering Bioactivity and Pharmacokinetics

The judicious use of fluorine has become a cornerstone of modern drug design, and fluorinated benzonitriles are frequently at the heart of these innovations. The introduction of fluorine can block sites of metabolic oxidation, improve membrane permeability, and enhance binding interactions with target proteins, ultimately leading to more potent and durable therapeutic agents.[2][3]

Case Study: Letrozole - A Potent Aromatase Inhibitor

A prime example of a fluorinated benzonitrile derivative in clinical use is Letrozole, a non-steroidal aromatase inhibitor for the treatment of hormone-responsive breast cancer in postmenopausal women.[6] The synthesis of Letrozole prominently features 4-fluorobenzonitrile as a key reactant.

The mechanism of action of Letrozole hinges on its ability to competitively inhibit the aromatase enzyme, which is responsible for the final step in estrogen biosynthesis.[7][8] By binding to the heme group of the aromatase's cytochrome P450 subunit, Letrozole effectively blocks the conversion of androgens to estrogens, thereby depriving hormone-dependent cancer cells of the signals they need to proliferate.[5][9] This leads to the regression of estrogen-dependent tumors.[7]

Logical Relationship: The Synthesis of Letrozole

The following diagram illustrates a common synthetic route to Letrozole, highlighting the crucial role of 4-fluorobenzonitrile.

Caption: Synthetic pathway for Letrozole from 4-fluorobenzonitrile.

Structure-Activity Relationship (SAR) in Kinase Inhibition

Fluorinated benzonitriles are also prevalent scaffolds in the development of kinase inhibitors for oncology. The nitrile group can act as a hydrogen bond acceptor, while the fluorine atoms can modulate the electronic properties of the aromatic ring to enhance binding to the kinase active site. The position and number of fluorine substituents can have a dramatic effect on inhibitory potency.

| Compound Series (Hypothetical) | R1 | R2 | R3 | Kinase X IC50 (nM) |

| 1a | H | H | H | 580 |

| 1b | F | H | H | 150 |

| 1c | H | F | H | 320 |

| 1d | H | H | F | 95 |

| 1e | F | H | F | 25 |

This table represents a hypothetical scenario based on general principles of kinase inhibitor SAR to illustrate the impact of fluorination.

As suggested by the hypothetical data, the introduction of a fluorine atom generally improves potency compared to the non-fluorinated analog (1a). Furthermore, the position of the fluorine is critical, with substitution at the para-position (1d) often yielding a greater increase in activity than at other positions. Multiple fluorine substitutions can lead to even more potent compounds (1e).

Part 2: Agrochemicals - Enhancing Potency and Selectivity

In the agrochemical sector, the drive for more effective and environmentally benign pesticides has led to the widespread use of organofluorine compounds.[10][11] Fluorinated benzonitriles serve as crucial intermediates in the synthesis of herbicides, fungicides, and insecticides, where the fluorine atoms contribute to increased biological activity, metabolic stability, and optimized physicochemical properties for formulation and application.[9]

Case Study: Flutolanil - A Systemic Fungicide

Flutolanil is a systemic fungicide effective against diseases caused by Rhizoctonia solani, such as sheath blight in rice.[12] Its chemical structure is an α,α,α-trifluoro-3'-isopropoxy-o-toluanilide, derived from a fluorinated precursor.

Flutolanil's mode of action is the inhibition of the succinate dehydrogenase complex (Complex II) in the mitochondrial electron transport chain of fungi.[4][13] This disruption of cellular respiration effectively halts the energy production of the fungal cells, leading to their death. The high selectivity of Flutolanil is attributed to a significant difference in the enzyme's susceptibility between the target fungi (Basidiomycetes) and other organisms, including mammals.[4][13]

Mechanism of Action: Flutolanil

The diagram below illustrates the inhibitory action of Flutolanil on the fungal mitochondrial respiratory chain.

Caption: Flutolanil inhibits Complex II of the fungal respiratory chain.

Case Study: Diflufenican - A Pre- and Post-Emergence Herbicide

Diflufenican is a selective herbicide used for the control of broad-leaved weeds in cereal crops.[13][14] It is a carboxamide derivative, and its synthesis involves fluorinated precursors. The mode of action of Diflufenican is the inhibition of carotenoid biosynthesis.[1][13] Carotenoids are essential pigments that protect chlorophyll from photo-oxidative damage. By blocking their synthesis, Diflufenican causes a "bleaching" effect, leading to the destruction of chlorophyll and subsequent death of the weed.[9][13]

Part 3: Materials Science - Building Blocks for High-Performance Polymers

The unique electronic and thermal properties of fluorinated aromatic compounds make them attractive monomers for the synthesis of advanced materials. Fluorinated benzonitriles, particularly di- and tri-fluorinated derivatives, are used to create high-performance polymers with exceptional thermal stability, chemical resistance, and desirable dielectric properties.

Application: Poly(arylene ether nitrile)s from 2,6-Difluorobenzonitrile

2,6-Difluorobenzonitrile is a versatile monomer used in the synthesis of poly(arylene ether nitrile)s (PENs).[15] These polymers are synthesized via nucleophilic aromatic substitution, where the highly activated fluorine atoms are displaced by phenoxide nucleophiles.

The resulting PENs possess a combination of desirable properties, including high glass transition temperatures (Tg), excellent thermal and oxidative stability, and low dielectric constants, making them suitable for applications in microelectronics, aerospace components, and high-temperature adhesives.[16] The nitrile group on the polymer backbone can also be a site for cross-linking, further enhancing the thermal and mechanical properties of the final material.[15]

Part 4: Experimental Protocols

The following protocols are provided as a guide for the synthesis and modification of fluorinated benzonitrile derivatives. As a Senior Application Scientist, I must emphasize that all reactions should be conducted under appropriate safety precautions, including the use of personal protective equipment and a well-ventilated fume hood.

Protocol 1: Synthesis of 2,6-Difluorobenzonitrile via Halogen Exchange

This protocol describes the synthesis of 2,6-difluorobenzonitrile from 2,6-dichlorobenzonitrile using potassium fluoride in an aprotic polar solvent.

Materials:

-

2,6-Dichlorobenzonitrile

-

Anhydrous Potassium Fluoride (spray-dried)

-

Sulfolane (anhydrous)

-

Toluene

-

Deionized Water

Procedure:

-

In a reaction vessel equipped with a mechanical stirrer, thermometer, and distillation condenser, charge 2,6-dichlorobenzonitrile and sulfolane.

-

Add anhydrous potassium fluoride to the mixture.

-

Heat the reaction mixture to 210-230 °C with vigorous stirring.

-

Monitor the reaction by gas chromatography (GC) until the starting material is consumed (typically 8-10 hours).

-

After completion, cool the reaction mixture and add toluene.

-

Filter the mixture to remove inorganic salts.

-

Wash the filtrate with water to remove sulfolane.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation to yield 2,6-difluorobenzonitrile.[15][17]

Protocol 2: Hydrolysis of 2,6-Difluorobenzonitrile to 2,6-Difluorobenzamide

This protocol details the efficient hydrolysis of the nitrile to the corresponding amide using alkaline hydrogen peroxide.[12]

Materials:

-

2,6-Difluorobenzonitrile

-

20% Sodium Hydroxide (NaOH) solution

-

30% Hydrogen Peroxide (H₂O₂) solution

-

Deionized Water

Procedure:

-

To a four-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, add 2,6-difluorobenzonitrile and the 20% NaOH solution.

-

Heat the mixture to 50°C with stirring.

-

Add the 30% H₂O₂ solution dropwise over 3 hours, maintaining the temperature at 50°C.

-

After the addition is complete, continue stirring at 50°C for an additional 2 hours. Monitor the reaction progress by HPLC.

-

Once the reaction is complete, cool the mixture to 10°C to precipitate the product.

-

Collect the solid product by filtration using a Büchner funnel.

-

Wash the solid with cold deionized water until the filtrate is neutral.

-

Dry the product in a vacuum oven to obtain 2,6-difluorobenzamide.[12]

Protocol 3: Suzuki-Miyaura Cross-Coupling of 4-Fluorobenzonitrile

This protocol provides a general method for the Suzuki-Miyaura coupling of an aryl halide (in this case, an aryl bromide is used as a more reactive partner for illustrative purposes, but the principle applies to activated aryl fluorides) with a boronic acid. For coupling with less reactive aryl fluorides, a more active catalyst system may be required.

Materials:

-

4-Bromobenzonitrile (as a representative aryl halide)

-

Phenylboronic acid

-

Palladium(II) Acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

2M Aqueous Sodium Carbonate (Na₂CO₃) solution

-

n-Propanol

-

Ethyl Acetate

-

Deionized Water

-

Brine

Procedure:

-

To a round-bottom flask equipped with a magnetic stir bar and condenser, add the aryl halide (1.0 eq), phenylboronic acid (1.1-1.5 eq), and n-propanol.

-

Stir the mixture under an inert atmosphere (e.g., Nitrogen) for 15 minutes.

-

To the solution, add palladium acetate (e.g., 0.003 eq), triphenylphosphine (e.g., 0.01 eq), and the 2M aqueous sodium carbonate solution.

-

Heat the solution at reflux (approx. 97°C) until the reaction is complete, as monitored by TLC (e.g., using a 4:1 hexanes:ethyl acetate mobile phase).

-

Cool the reaction to room temperature and dilute with ethyl acetate and water.

-

Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate.

-

Combine the organic extracts and wash sequentially with 5% sodium carbonate solution and brine.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or flash column chromatography to yield the biaryl product.[2]

Conclusion

Fluorinated benzonitrile derivatives represent a powerful and versatile class of chemical intermediates. The unique combination of the reactive nitrile handle and the property-enhancing effects of fluorine substituents provides chemists with a robust platform for the design and synthesis of complex molecules with tailored functions. From life-saving pharmaceuticals and efficient agrochemicals to high-performance materials, the applications of these building blocks are vast and continue to expand. A thorough understanding of their synthesis, reactivity, and the structure-property relationships they govern is essential for any scientist aiming to innovate at the forefront of chemical research and development.

References

-

Exploring the Efficacy of Diflufenican Herbicide in Weed Management Strategies and Crop Protection. (2024). Agriculture Letters. [Link]

-

Diflufenican, Herbicide, Diflufenican suppliers - AgChemAccess. (n.d.). AgChemAccess. [Link]

-

Diflufenican. (n.d.). Wikipedia. [Link]

- Motoba, K., Uchida, M., & Tada, E. (1988). Mode of Antifungal Action and Selectivity of Flutolanil. Agricultural and Biological Chemistry, 52(6), 1445-1449.

-

The Versatility of Nitrile Compounds in Modern Chemical Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.[Link]

- The discovery and mechanism of action of letrozole. (2006).

-

What is the mechanism of Letrozole? (2024). Patsnap Synapse. [Link]

-

Letrozole: How It Works & Side Effects. (n.d.). Cleveland Clinic. [Link]

-

Sourcing High-Purity Fluorinated Benzonitriles for Chemical Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.[Link]

-

2,6-Difluorobenzonitrile Supplier | 1897-52-5 | Your Reliable Distributor Riverland Trading. (n.d.). Riverland Trading. [Link]

- CN1199941C - Method for preparing 2,6-difluorobenzonitrile by using 2,6-dichlorobenzonitrile fluoro. (n.d.).

-

Suzuki cross coupling reactions: synthesis of unsymmetrical biaryls in the organic laboratory. (n.d.). University of Rochester. [Link]

- Current Contributions of Organofluorine Compounds to the Agrochemical Industry. (2020). iScience, 23(9), 101467.

-

IC 50 values (in µM) of EGFR-TK by 3b 3i, 3o, 3p, and 3v against actinomycin D and gefitinib. (n.d.). ResearchGate. [Link]

- Recent developments in fluorine-containing pesticides. (2024). Pest Management Science.

-

Diflufenican. (n.d.). PubChem. [Link]

- Fluorinated small molecule derivatives in cancer immunotherapy: emerging frontiers and therapeutic potential. (2025). Frontiers in Immunology.

- Fluorine in Pharmaceutical Industry: Fluorine-Containing Drugs Introduced to the Market in the Last Decade (2001–2011). (2012). Chemical Reviews, 112(6), 3371-3406.

- Synthesis and properties of high temperature phthalonitrile polymers based on o, m, p-dihydroxybenzene isomers. (2016). RSC Advances, 6(82), 78536-78544.

Sources

- 1. Diflufenican (Ref: AE 088657) [sitem.herts.ac.uk]

- 2. www1.udel.edu [www1.udel.edu]

- 3. researchgate.net [researchgate.net]

- 4. m.youtube.com [m.youtube.com]

- 5. EP0073372A1 - Process for producing 2,6-difluorobenzonitrile - Google Patents [patents.google.com]

- 6. CN114685365B - Synthesis method of diflufenican - Google Patents [patents.google.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Exploring the Efficacy of Diflufenican Herbicide in Weed Management Strategies and Crop Protection [cnagrochem.com]

- 10. chemrxiv.org [chemrxiv.org]

- 11. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. agchemaccess.com [agchemaccess.com]

- 14. Diflufenican - Wikipedia [en.wikipedia.org]

- 15. 2,6-Difluorobenzonitrile synthesis - chemicalbook [chemicalbook.com]

- 16. Synthesis and properties of high temperature phthalonitrile polymers based on o, m, p-dihydroxybenzene isomers - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 17. CN1199941C - Method for preparing 2,6-difluorobenzonitrile by using 2,6-dichlorobenzonitrile fluoro - Google Patents [patents.google.com]

Methodological & Application

protocol for PMB protection of 2-fluoro-4-hydroxybenzonitrile

Application Note & Protocol

Topic: Facile and Efficient O-Alkylation: A Protocol for the p-Methoxybenzyl (PMB) Protection of 2-Fluoro-4-hydroxybenzonitrile

Authored by: Gemini, Senior Application Scientist

Introduction: The Strategic Imperative of Phenol Protection

In the intricate landscape of multi-step organic synthesis, particularly within drug discovery and development, the strategic masking and unmasking of reactive functional groups is paramount. The phenolic hydroxyl group, with its inherent acidity and nucleophilicity, frequently necessitates protection to prevent undesired side reactions during transformations elsewhere in the molecule. The p-methoxybenzyl (PMB) ether is a widely employed protecting group for alcohols and phenols due to its robust stability across a range of reaction conditions and, critically, its diverse options for selective cleavage.[1][2] Unlike the simple benzyl (Bn) group, which typically requires harsh hydrogenolysis for removal, the electron-donating methoxy group on the PMB moiety renders the ether susceptible to cleavage under milder oxidative or acidic conditions.[3][4] This allows for orthogonal deprotection strategies in the presence of other sensitive functionalities.

This application note provides a detailed, field-proven protocol for the protection of the phenolic hydroxyl group in 2-fluoro-4-hydroxybenzonitrile using p-methoxybenzyl chloride (PMB-Cl). This substrate is a common building block in medicinal chemistry, and its effective protection is a crucial first step in its elaboration into more complex target molecules. The described methodology is based on the venerable Williamson ether synthesis, a reliable and versatile SN2 reaction.[5][6]

Reaction Principle: The Williamson Ether Synthesis

The protection strategy proceeds via the Williamson ether synthesis, a cornerstone reaction in organic chemistry for forming ethers.[7][8] The mechanism involves two discrete steps:

-

Deprotonation: A base is used to abstract the acidic proton from the phenolic hydroxyl group of 2-fluoro-4-hydroxybenzonitrile, generating a nucleophilic phenoxide ion.

-